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Compound Name: N-Fmoc-4-piperidinepropionic acid

Cat. No.: B115599

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-4-piperidinepropionic acid (CAS No. 154938-68-8) is a key building block in the field
of peptide synthesis and medicinal chemistry.[1][2] As a derivative of piperidine, it serves as a
valuable scaffold in the design of peptidomimetics and other complex organic molecules. Its
utility is significantly enhanced by the presence of the N-a-9-fluorenylmethoxycarbonyl (Fmoc)
protecting group, which is central to modern solid-phase peptide synthesis (SPPS).[2] The
Fmoc group provides stable protection under acidic conditions while allowing for facile
deprotection under mild basic conditions, a principle of orthogonality that is fundamental to the
synthesis of complex peptides.[3]

This technical guide provides an in-depth overview of the known chemical and physical
properties of N-Fmoc-4-piperidinepropionic acid, detailed experimental protocols for its
characterization, and workflows for its application.

Physicochemical and Spectroscopic Properties

The fundamental properties of N-Fmoc-4-piperidinepropionic acid are summarized below.
These data are critical for handling, storage, and application of the compound in a research
setting.

Physical and Chemical Data
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Property Value Reference(s)
CAS Number 154938-68-8 [1][2114]
Molecular Formula C23H25NO4 [1][2]
Molecular Weight 379.46 g/mol [2]
Appearance White powder [2]
Melting Point 113-119 °C [2]
Purity > 98% (as determined by 2]

HPLC)
Storage Conditions 0-8 °C [2]

Solubility Data

Experimentally determined quantitative solubility data for N-Fmoc-4-piperidinepropionic acid
in various solvents is not readily available in published literature. However, based on the
general solubility of Fmoc-protected amino acids, a qualitative solubility profile can be inferred.

[5161[7]
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Solvent

Expected Solubility

Rationale

N,N-Dimethylformamide (DMF)

Soluble

A standard and effective
solvent for Fmoc-amino acids

and peptide synthesis.[5]

N-Methyl-2-pyrrolidone (NMP)

Soluble

A highly polar aprotic solvent
known to efficiently solvate

peptide-resins and reagents.[5]

Dimethyl Sulfoxide (DMSO)

Soluble

A strong polar aprotic solvent
capable of dissolving a wide

range of organic compounds.

[6]

Dichloromethane (DCM)

Moderately Soluble

Often used in peptide
synthesis, though complete
dissolution may sometimes

require a co-solvent like DMF.

[6]

Methanol, Ethanol

Sparingly to Moderately
Soluble

Polar protic solvents in which
many Fmoc-amino acids
exhibit some degree of
solubility.[6]

Water

Insoluble

The large, nonpolar Fmoc
group and piperidine ring
render the molecule largely

hydrophobic.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of N-

Fmoc-4-piperidinepropionic acid. While specific, high-resolution spectra are often

proprietary, characteristic signals can be predicted based on the molecular structure.
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Technique

Expected Characteristic Signals

1H NMR

Signals corresponding to the aromatic protons
of the Fmoc group (approx. 7.2-7.9 ppm), the
CH and CHz2 protons of the fluorenyl group
(approx. 4.2-4.5 ppm), protons on the piperidine

ring, and the propionic acid side chain.[8][9]

13C NMR

Carbon signals for the Fmoc group (aromatic,
CH, CHz2), the piperidine ring carbons, the
carboxylic acid carbon, and the propionic acid
side chain carbons.[10][11]

FT-IR (cm™1)

Broad O-H stretch from the carboxylic acid
(approx. 2500-3300 cm~1), sharp C=0 stretch
from the carboxylic acid and urethane of the
Fmoc group (approx. 1650-1750 cm~1), C-H
stretches (aromatic and aliphatic, approx. 2850-
3100 cm™1), and characteristic aromatic C=C
bands (approx. 1450-1600 cm~1).[12][13][14]
[15]

Mass Spectrometry (ESI-MS)

Expected [M+H]* ion at m/z = 380.47 and/or [M-
H]~ ion at m/z = 378.45. Common fragmentation

includes the loss of the Fmoc group.[16][17][18]

Chemical Reactivity and Stability

The chemical behavior of N-Fmoc-4-piperidinepropionic acid is dominated by the reactivity

of the Fmoc protecting group.

o Base Lability: The Fmoc group is readily cleaved by treatment with a mild base, typically a

20% solution of piperidine in DMF.[3][19] The reaction proceeds via a (3-elimination

mechanism, yielding dibenzofulvene, carbon dioxide, and the free secondary amine of the
piperidine ring.[3] The dibenzofulvene intermediate is trapped by piperidine to form a stable

adduct, which prevents side reactions.[19]
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» Acid Stability: The compound is stable to acidic conditions, such as those used for the
cleavage of Boc (tert-butyloxycarbonyl) protecting groups (e.g., trifluoroacetic acid, TFA).
This orthogonal stability is the cornerstone of Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following sections provide generalized methodologies for the characterization of N-Fmoc-
4-piperidinepropionic acid.

Determination of Equilibrium Solubility (Shake-Flask
Method)

This protocol determines the thermodynamic equilibrium solubility of the compound in a given

solvent.

o Preparation: Add an excess amount of solid N-Fmoc-4-piperidinepropionic acid to a vial
containing a known volume of the solvent of interest (e.g., DMF, DMSO). The presence of
undissolved solid is crucial.

» Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature
(e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

e Separation: After incubation, centrifuge the sample at high speed to pellet the undissolved
solid.

e Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 pm
syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a
validated analytical method, such as HPLC-UV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring *H and 3C NMR spectra.

e Sample Preparation: Dissolve 5-10 mg of N-Fmoc-4-piperidinepropionic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCIl3) ina 5
mm NMR tube.
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e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). For *H NMR, typical
parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For 33C NMR, a
wider spectral width and a longer relaxation delay may be necessary.

o Data Acquisition: Acquire the Free Induction Decay (FID) data.

e Processing: Perform a Fourier transform on the FID data, followed by phase and baseline
correction, to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane
(TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the analysis of the compound using FT-IR, typically with an Attenuated
Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the empty, clean ATR crystal.

o Sample Application: Place a small amount of the solid N-Fmoc-4-piperidinepropionic acid
powder directly onto the ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm~1
with a resolution of 4 cm~1.

o Data Analysis: The instrument software will generate a transmittance or absorbance
spectrum. ldentify the characteristic absorption bands corresponding to the functional groups
present in the molecule.

Mass Spectrometry (MS)

This protocol provides a general method for molecular weight confirmation using Electrospray
lonization (ESI).

e Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 pg/mL) in a
suitable solvent like methanol or acetonitrile.

 Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer at a
low flow rate.
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 |onization: Apply a high voltage to the ESI needle to generate charged droplets, leading to
the formation of gas-phase ions.

¢ Analysis: Analyze the ions in either positive or negative ion mode to detect the protonated
molecule [M+H]* or the deprotonated molecule [M-H]-, respectively. High-resolution
instruments can be used to confirm the elemental composition.

Workflows and Processes

The following diagrams illustrate key workflows involving N-Fmoc-4-piperidinepropionic acid.

4 )

Physicochemical Characterization Workflow
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Caption: Workflow for the physicochemical characterization of the compound.
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Caption: Logical flow of the Fmoc group removal process.
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Peptide Coupling Experimental Workflow
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Caption: Experimental workflow for peptide coupling using the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b115599?utm_src=pdf-body-img
https://www.benchchem.com/product/b115599?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. 154938-68-8 | N-FMOC-4-PIPERIDINEPROPIONIC ACID - Capot Chemical
[capotchem.com]

e 2. chemimpex.com [chemimpex.com]

e 3. mdpi.com [mdpi.com]

. 154938-68-8 | N-fmoc-4-piperidinepropionic acid | Tetrahedron [thsci.com]
. peptide.com [peptide.com]

. benchchem.com [benchchem.com]

. researchgate.net [researchgate.net]

. rsc.org [rsc.org]

°
© (0] ~ [o2] 1 H

. low/high resolution 1H proton nmr spectrum of propanoic acid C3H602 CH3CH2COOH
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H
nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry
revision notes [docbrown.info]

e 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H20, experimental)
(HMDB0000237) [hmdb.ca]

e 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D20, predicted) (NPO000084) [np-
mrd.org]

e 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
e 13. uanich.vscht.cz [uanich.vscht.cz]

e 14. researchgate.net [researchgate.net]

e 15. researchgate.net [researchgate.net]

e 16. chem.libretexts.org [chem.libretexts.org]

e 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

e 18. Characterization of Na-Fmoc-protected dipeptide isomers by electrospray ionization
tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of
dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

e 19. redalyc.org [redalyc.org]

« To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of N-
Fmoc-4-piperidinepropionic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.capotchem.com/154938-68-8.html
https://www.capotchem.com/154938-68-8.html
https://www.chemimpex.com/products/22665
https://www.mdpi.com/1420-3049/21/11/1542
https://www.thsci.com/TS67158.html
https://www.peptide.com/resources/solid-phase-peptide-synthesis/solvents-for-solid-phase-peptide-synthesis/
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Solubility_of_Fmoc_Phe_4_F_OH_in_Common_Laboratory_Solvents.pdf
https://www.researchgate.net/figure/Solubility-of-Fmoc-protected-amino-acids-used-in-Project-C_tbl5_348896497
https://www.rsc.org/suppdata/cc/b8/b815888f/b815888f.pdf
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/propanoic-acid-nmr1h.htm
https://hmdb.ca/spectra/nmr_one_d/1213
https://hmdb.ca/spectra/nmr_one_d/1213
https://np-mrd.org/spectra/nmr_one_d/26206
https://np-mrd.org/spectra/nmr_one_d/26206
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/publication/229421734_Molecular_structure_and_vibrational_spectra_of_piperidine_and_4-methylpiperidine_by_density_functional_theory_and_ab_initio_Hartree-Fock_calculations
https://www.researchgate.net/figure/The-FT-IR-spectra-of-Fmoc-phe-PEG-Fmoc-phe-PEG-Chol-and-RGD-PEG-Chol_fig2_260431863
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://pubmed.ncbi.nlm.nih.gov/21698678/
https://pubmed.ncbi.nlm.nih.gov/21698678/
https://pubmed.ncbi.nlm.nih.gov/21698678/
https://www.redalyc.org/pdf/475/47535733004.pdf
https://www.benchchem.com/product/b115599#what-are-the-chemical-properties-of-n-fmoc-4-piperidinepropionic-acid
https://www.benchchem.com/product/b115599#what-are-the-chemical-properties-of-n-fmoc-4-piperidinepropionic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b115599#what-are-the-chemical-properties-of-n-fmoc-
4-piperidinepropionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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